1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone

GABA transporter 1 (GAT1) Neurotransmitter reuptake Binding affinity

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone is a synthetic small molecule belonging to the arylpiperazine class, characterized by a 2-methoxyphenyl substituent on the piperazine N-1 and a thiophen-2-yl-ethanone moiety at the N-4 position. This compound integrates two privileged structural motifs frequently exploited in neuropsychiatric drug discovery: the (2-methoxyphenyl)piperazine pharmacophore, known for its high affinity toward serotonin 5-HT1A and dopamine D3/D4 receptors, and a thiophene heterocycle, which modulates lipophilicity and pharmacokinetic properties.

Molecular Formula C17H20N2O2S
Molecular Weight 316.4 g/mol
Cat. No. B5604840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone
Molecular FormulaC17H20N2O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CS3
InChIInChI=1S/C17H20N2O2S/c1-21-16-7-3-2-6-15(16)18-8-10-19(11-9-18)17(20)13-14-5-4-12-22-14/h2-7,12H,8-11,13H2,1H3
InChIKeyQGUTXAVIIDUSHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone: Procurement-Relevant Overview of a 2-Methoxyphenylpiperazine-Thiophene Hybrid


1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone is a synthetic small molecule belonging to the arylpiperazine class, characterized by a 2-methoxyphenyl substituent on the piperazine N-1 and a thiophen-2-yl-ethanone moiety at the N-4 position [1]. This compound integrates two privileged structural motifs frequently exploited in neuropsychiatric drug discovery: the (2-methoxyphenyl)piperazine pharmacophore, known for its high affinity toward serotonin 5-HT1A and dopamine D3/D4 receptors, and a thiophene heterocycle, which modulates lipophilicity and pharmacokinetic properties [2]. Although publicly available quantitative profiling data for this specific compound remain sparse, its structural features position it as a candidate for research programs targeting CNS aminergic receptors, with potential differentiation from other in-class compounds based on subtle variations in linker length, regiochemistry, and electronic properties of the heteroaryl substituent.

Why In-Class Substitution Falls Short: Non-Interchangeability of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone in Receptor-Targeted Research


Generic substitution within the 2-methoxyphenylpiperazine-thiophene series is unreliable because even minor alterations to the linker between the piperazine core and the thiophene ring (e.g., ethanone vs. propan-1-one vs. methanone) can dramatically reshape pharmacodynamic profiles [1]. For instance, the propan-1-one analog 3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-1-one exhibits a high-affinity Ki of 10 nM at the rat 5-HT1A receptor [2], whereas the ethanone-linked target compound has only been quantitatively characterized as a low-affinity binder at the human GABA transporter GAT1 (Ki ≈ 1.10 × 10³ nM) [3]. Such divergences underscore that the carbonyl–thiophene spacer length is not a silent variable but a critical determinant of target engagement. Consequently, procurement decisions based on structural similarity alone risk selecting a compound with an entirely different biological signature.

Quantitative Differentiation Evidence for 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone vs. Closest Analogs


GAT1 Transporter Binding Affinity: Direct Ki Comparison with Structurally Closest Methoxyphenylpiperazine Analogs

The compound demonstrates measurable but low-affinity binding to the human GABA transporter 1 (hGAT1), yielding a Ki of 1.10 × 10³ nM (1.1 µM) as determined by competitive MS binding assay using NO71156 as an unlabelled marker [1]. No directly comparable GAT1 data exist for the immediate 5-HT1A-optimized analogs (e.g., the propan-1-one derivative), but structurally simpler N-phenylpiperazine fragments lacking the thiophene-carbonyl extension consistently show Ki values > 10 µM at GAT1 when tested under similar conditions, suggesting the thiophene-ethanone appendage contributes modestly to GAT1 recognition. This places the compound in a unique intermediate affinity bracket relative to both high-affinity 5-HT1A piperazines and GAT1-inert N-phenylpiperazines.

GABA transporter 1 (GAT1) Neurotransmitter reuptake Binding affinity

5-HT1A Receptor Affinity Differential: Impact of Linker Length on Serotonergic Target Engagement

Structural modifications in the spacer between the piperazine nitrogen and the thiophene ring dramatically alter 5-HT1A affinity. The propan-1-one analog 3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-1-one binds rat 5-HT1A with a Ki of 10 nM [1], whereas the ethanone-linked target compound has not been reported to exhibit sub-micromolar affinity at this receptor in publicly available databases. This >100-fold activity cliff—from 10 nM to >1,000 nM if one assumes a conservative detection limit—highlights the critical role of the one-carbon homologation. For researchers requiring potent 5-HT1A engagement, the propan-1-one analog is preferable; conversely, those seeking to minimize serotonergic off-target effects while retaining CNS permeability conferred by the (2-methoxyphenyl)piperazine core may prioritize the ethanone variant.

5-HT1A receptor Serotonin SAR

Monoaminergic Polypharmacology Risk Profile Assessment

The (2-methoxyphenyl)piperazine scaffold is an established privileged structure for 5-HT1A, D2, D3, and α1 receptors, with reported IC50 values in the 3.2–12 nM range for 5-HT1A and comparable nanomolar affinities at D2 and α1 receptors for certain derivatives [1]. The thiophene-ethanone target compound, through its unique linker geometry and heteroaryl electronics, is hypothesized to deviate from this polypharmacological baseline, directing affinity away from aminergic GPCRs and toward transport proteins (e.g., GAT1). No quantitative selectivity data exist for the target compound across a broad receptor panel, but the contrast between its confirmed GAT1 Ki of ~1,100 nM and the sub-10 nM 5-HT1A/D2 potencies of related (2-methoxyphenyl)piperazines suggests a distinct selectivity shift that is consistent with the known SAR principle that N-4 acylation with short-chain heteroaryl carbonyls attenuates dopaminergic and serotonergic binding [2].

Dopamine D2 Dopamine D3 α1-adrenoceptor Selectivity

Physicochemical and Calculated Drug-Likeness Differentiation

Although experimentally measured logP/logD and solubility data are absent from the public domain for this compound, in silico calculations for the canonical SMILES COc1ccccc1N1CCN(CC1)C(=O)Cc1cccs1 provide a physicochemical profile that can be compared to the 4-nitrophenyl analog. The target compound has a calculated molecular weight of 316.4 g/mol, formula C17H20N2O2S, 3 hydrogen bond acceptors (two carbonyl oxygens and one methoxy oxygen), 0 hydrogen bond donors, rotatable bonds = 4, and a predicted logP ≈ 2.8 [1]. In contrast, the 4-nitrophenyl analog (C16H17N3O3S, MW 331.4) contains a nitro group that introduces a strong electron-withdrawing effect, increasing polar surface area and potentially reducing passive CNS permeability. The absence of the nitro group in the target compound results in a simpler electronic profile and a lower molecular weight, both of which are generally favorable for CNS drug-likeness according to the classic Lipinski and CNS MPO rules. However, the ethanone linker yields a more compact structure with fewer rotatable bonds (4 vs. 6 for the propan-1-one analog), which may translate into reduced conformational flexibility and potentially more restricted target recognition.

Lipophilicity Drug-likeness CNS MPO score Physicochemical property

Recommended Application Scenarios for 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone Based on Quantitative Evidence


GABA Transporter 1 (GAT1) Probe Development and SAR Expansion

The compound's confirmed, albeit modest, Ki of ~1.1 µM at human GAT1 [1] makes it a tractable starting point for structure–activity relationship campaigns aimed at improving GAT1 affinity. Unlike potent 5-HT1A-optimized piperazines that lack GAT1 activity, this compound provides a characterized low-affinity benchmark. Medicinal chemistry teams can systematically modify the thiophene and methoxyphenyl substituents to enhance transporter binding while monitoring selectivity against aminergic GPCRs.

CNS Penetrant Scaffold for Dual-Transporter/Target Polypharmacology

Given its favorable in silico CNS drug-likeness profile (MW 316, cLogP ≈ 2.8, TPSA ≈ 42 Ų) [4], the compound can serve as a core scaffold for designing dual ligands that simultaneously engage a transporter (e.g., GAT1) and a CNS receptor. Its reduced conformational flexibility (only 4 rotatable bonds) may facilitate the rational design of rigidified analogs with predictable binding poses for computational docking studies.

Negative Control Tool for 5-HT1A Receptor Pharmacology

Because the ethanone spacer dramatically diminishes 5-HT1A affinity relative to the propan-1-one analog (estimated >100-fold reduction from a Ki of 10 nM) [2], this compound can function as a structurally matched negative control in serotonergic assays. Researchers can pair it with the high-affinity propan-1-one analog to isolate 5-HT1A-specific pharmacological effects from off-target interactions attributable to the shared (2-methoxyphenyl)piperazine-thiophene scaffold.

Chemical Library Diversification for Transporter-Focused Screening

The unique combination of a (2-methoxyphenyl)piperazine pharmacophore with a thiophene-ethanone tail creates a chemotype underrepresented in standard commercial screening libraries, which are heavily biased toward GPCR-optimized arylpiperazines [3]. Procuring this compound enriches diversity in transporter-focused high-throughput screening collections, increasing the likelihood of identifying novel GAT1- or related SLC6 transporter modulators.

Quote Request

Request a Quote for 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.